N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide typically involves the reaction of 4-(propan-2-yloxy)benzoic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphoryl chloride, to form the oxadiazole ring. The reaction conditions usually involve heating the mixture under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure and exhibit comparable biological activities.
Benzamide Derivatives: Compounds with a benzamide moiety also show similar chemical reactivity and applications.
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is unique due to the combination of the oxadiazole ring and the benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-13(3)5-7-14/h4-12H,1-3H3,(H,20,22,23) |
InChI Key |
AXKDMZGXLLKJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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